molecular formula C14H22ClNO2S B1525736 N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride CAS No. 1272755-11-9

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride

Cat. No. B1525736
M. Wt: 303.8 g/mol
InChI Key: UAABAOCOIDJTRS-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride (N-B-N-M-D-MMEHCl) is a synthetic compound widely used in laboratory experiments due to its unique properties. It is a derivative of the amino acid methionine, which is commonly found in proteins, and is used as a reagent in a variety of biochemical and physiological research applications. N-B-N-M-D-MMEHCl has been found to have a wide range of uses, from its ability to act as a reagent in chemical syntheses to its potential as a therapeutic agent.

Scientific Research Applications

1. Catalytic Activity in Biomimetic Hydrolysis

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride shows potential in enhancing catalytic activity in biomimetic hydrolysis. Studies demonstrate the kinetics of hydrolysis of N-t-BOC-S-methionine p-nitrophenyl ester promoted by palladated complexes of benzylamines. This research suggests that benzylamine complexes are more catalytically active, indicating potential applications in chemical synthesis and catalysis processes (Kurzeev et al., 2000).

2. Intermediate in Organic Synthesis

This compound serves as an intermediate in the synthesis of complex organic molecules. Research demonstrates its role in producing various compounds, including N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester, highlighting its significance in advanced organic synthesis and pharmaceutical chemistry (Carrasco et al., 2003).

3. Enantioselective Synthesis of Alkaloids

It is also involved in the enantioselective synthesis of alkaloids, such as indolizidines and quinolizidines. The compound undergoes conjugate additions and intramolecular alkylations, playing a critical role in the synthesis of these bioactive molecules, which have potential applications in medicinal chemistry (Back & Nakajima, 2000).

4. Role in Plant Biochemistry

In plant biochemistry, derivatives of methionine methyl ester are crucial in the biosynthesis of volatile compounds like methyl benzoate. These compounds have roles in attracting pollinators and plant defense mechanisms, suggesting potential applications in agriculture and plant sciences (Dudareva et al., 2000).

5. Synthesis of Volatile Esters in Plants

Methionine methyl ester derivatives are involved in the synthesis of volatile esters like methyl benzoate in flowers. This process is catalyzed by enzymes like S-adenosyl-L-methionine:benzoic acid carboxyl methyltransferase (BAMT), underscoring the compound's role in floral scent production and pollinator attraction (Murfitt et al., 2000).

6. Analytical Chemistry Applications

In analytical chemistry, methionine methyl ester derivatives are utilized in assays for detecting methyl-esterified proteins. This has implications for studies in protein biochemistry and post-translational modifications (Chelsky et al., 1984).

properties

IUPAC Name

methyl (2R)-2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAABAOCOIDJTRS-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H](CCSC)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride

CAS RN

1272755-11-9
Record name D-Methionine, N-methyl-N-(phenylmethyl)-, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272755-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.